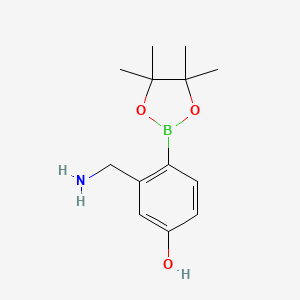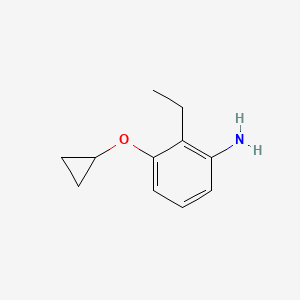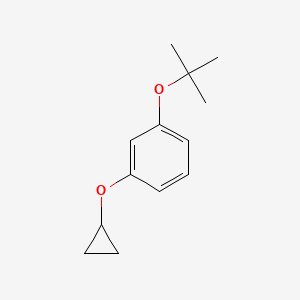
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features both an aminomethyl group and a dioxaborolane moiety attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the following steps:
Formation of the dioxaborolane moiety: This can be achieved by reacting a suitable phenol derivative with a boronic acid or boronate ester under conditions that promote the formation of the dioxaborolane ring.
Introduction of the aminomethyl group: This step often involves the use of a Mannich reaction, where formaldehyde and an amine are reacted with the phenol derivative to introduce the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Primary amines.
Substitution: Nitro, halogenated, or sulfonated phenol derivatives.
科学的研究の応用
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of advanced materials, such as polymers or catalysts.
作用機序
The mechanism of action of 3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol depends on its specific application. For example:
In medicinal chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the dioxaborolane moiety can participate in covalent bonding or coordination chemistry.
In materials science: The compound’s unique structure can influence the properties of the materials it is incorporated into, such as enhancing stability, reactivity, or mechanical strength.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)phenol: Lacks the dioxaborolane moiety, making it less versatile in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: Lacks the aminomethyl group, which reduces its potential for forming hydrogen bonds or electrostatic interactions.
Uniqueness
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of both the aminomethyl and dioxaborolane groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C13H20BNO3 |
|---|---|
分子量 |
249.12 g/mol |
IUPAC名 |
3-(aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7,16H,8,15H2,1-4H3 |
InChIキー |
ASAIFVRXVPHKLN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)

